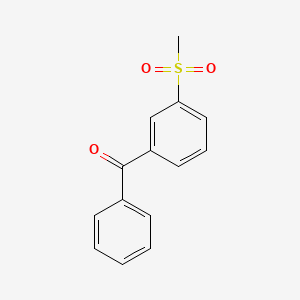
2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a phenylpiperazine moiety, which is commonly found in various pharmacologically active compounds.
作用机制
Target of Action
Similar compounds with a phenylpiperazinyl moiety have been reported to exhibit inhibitory activity against acetylcholinesterase (ache), a key enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
Based on the activity of structurally similar compounds, it can be hypothesized that this compound may interact with its target enzyme, potentially ache, leading to inhibition of the enzyme’s activity .
Biochemical Pathways
If the compound does indeed inhibit ache, it would affect the cholinergic pathway, leading to an increase in the concentration of acetylcholine in the synaptic cleft and prolonged cholinergic effects .
Result of Action
If the compound does inhibit ache, it could potentially lead to an increase in the concentration of acetylcholine in the synaptic cleft, resulting in prolonged cholinergic effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the reaction of 4-phenylpiperazine with a thiadiazole derivative. One common method includes the alkylation of 4-phenylpiperazine with 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the piperazine moiety.
Substitution: The phenyl group or the thiadiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the thiadiazole moiety.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound is structurally similar but lacks the thiadiazole ring.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound features a pyrimidine ring instead of a thiadiazole ring.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share the thiadiazole moiety but have a different overall structure.
Uniqueness
The uniqueness of 2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide lies in its combined structural features of a thiadiazole ring and a phenylpiperazine moiety. This combination imparts distinct biological activities and potential therapeutic applications, particularly in the field of anticonvulsant drugs.
属性
IUPAC Name |
2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS2/c15-12(20)10-21-14-17-16-13(22-14)19-8-6-18(7-9-19)11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRXSRACLYXGGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

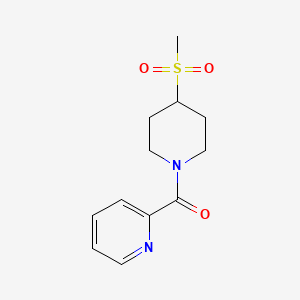
![N-[2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)phenyl]-4-fluorobenzenecarboxamide](/img/structure/B2703910.png)
![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methylpyridin-1-ium chloride hydrochloride](/img/structure/B2703911.png)
![1-(1,1-Dioxo-1lambda6-thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2703913.png)
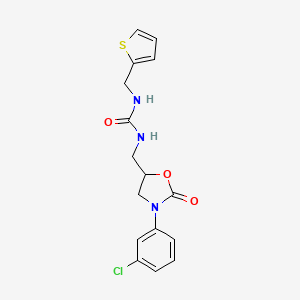
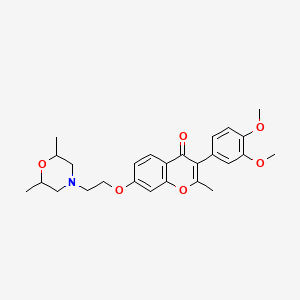
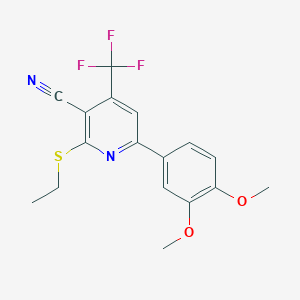
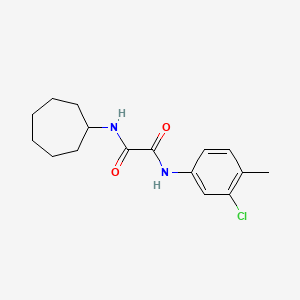
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2703920.png)
![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2703923.png)
![N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzenesulfonamide](/img/structure/B2703924.png)
![5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2703928.png)
